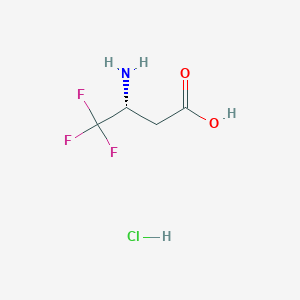

(3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride

Description

Properties

IUPAC Name |

(3R)-3-amino-4,4,4-trifluorobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2.ClH/c5-4(6,7)2(8)1-3(9)10;/h2H,1,8H2,(H,9,10);1H/t2-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMARVCQZOYQPI-HSHFZTNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(F)(F)F)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Nucleophilic Substitution

The synthesis of (3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride typically involves introducing a trifluoromethyl group into an amino acid precursor through nucleophilic substitution. This method requires controlled conditions, including polar aprotic solvents and specific catalysts, to facilitate the substitution process.

Preparation of BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl) butyric acid

A method for preparing BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl) butyric acid involves reacting compound I with compound II in the presence of water and an inorganic base. The reaction is performed in an organic solvent immiscible with water to control condensation impurities and achieve high purity and yield.

- Solvent: Methyl tert-butyl ether, isopropyl acetate, toluene, dichloromethane, n-hexane, petroleum ether, cyclohexane, or n-heptane (toluene is most preferred).

- Base: Sodium hydroxide, potassium hydroxide, sodium carbonate, potassium carbonate, sodium bicarbonate, or potassium bicarbonate (sodium hydroxide is most preferred).

- Temperature: 0-40°C (20°C is most preferred).

- Reaction Time: 4-18 hours (10 hours is most preferred).

- Molar Ratio (Compound I : Compound II): 1:1-2.

- Molar Ratio (Compound I : Inorganic Base): 1:1-2.2.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like trifluoromethyl iodide or trifluoromethyl sulfonates are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : CHClFN

- Molecular Weight : 157.54 g/mol

- CAS Number : 1310680-29-5

The compound features a chiral center at the third carbon position, which is critical for its biological activity. The trifluoromethyl group enhances its stability and alters its hydrophobicity compared to non-fluorinated analogs.

Chemistry

(3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride serves as a building block in the synthesis of complex organic molecules. Its trifluoromethyl group allows for unique reactivity patterns that can be exploited in various chemical reactions:

- Oxidation : The amino group can be oxidized to form corresponding oxo derivatives.

- Reduction : The compound can be reduced to form amine derivatives.

- Substitution : The trifluoromethyl group can participate in substitution reactions, leading to various substituted derivatives.

Biology

In biological research, this compound is employed to study enzyme mechanisms and protein interactions due to its unique structural features. The trifluoromethyl group significantly influences its lipophilicity and interaction with biological targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which may be beneficial in therapeutic applications.

- Neurotransmitter Modulation : Research suggests potential roles as modulators of neurotransmitter receptors.

- Antimicrobial Properties : Fluorinated compounds often exhibit antimicrobial effects due to their ability to disrupt bacterial membranes.

Medicine

The compound is under investigation for its potential therapeutic properties:

- Drug Development : It is being explored as a precursor for developing new drugs, particularly in treating diseases such as cancer and viral infections.

- Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors : Salts of this compound have been identified as potent DPP-IV inhibitors, which are useful in managing Type 2 diabetes .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with enhanced properties due to its fluorinated structure. These properties include increased stability and specific interactions that are advantageous in material science.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has demonstrated that this compound can effectively inhibit proteases involved in disease processes. This has implications for developing therapeutic agents targeting specific diseases.

- Antimicrobial Research : Studies have indicated that the compound exhibits significant antimicrobial activity against various pathogens due to its structural properties that disrupt microbial membranes.

- Neuropharmacological Studies : Emerging evidence suggests that this compound may modulate neurotransmitter systems similarly to naturally occurring amino acids. This opens avenues for exploring its role in neurological disorders.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to fluorinated β-amino acids and hydrochlorides with variations in substituents, stereochemistry, or aromaticity.

Key Differences

Substituent Effects: The trifluoromethyl group in the target compound increases electronegativity and steric hindrance compared to dimethylpentanoic acid derivatives . Aromatic analogs (e.g., trifluoromethylphenyl derivatives) exhibit stronger π-π interactions, enhancing binding to hydrophobic enzyme pockets .

Stereochemistry :

- The (R)-configuration of the target compound contrasts with (S)-enantiomers (e.g., CAS 151871-99-7), which may show divergent biological activities .

Synthetic Complexity :

- The target compound is synthesized via stereodivergent catalysis , while aromatic analogs require additional steps for aryl group introduction (e.g., cross-coupling reactions) .

Physicochemical Properties :

Biological Activity

(3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride is a fluorinated amino acid that has garnered attention in medicinal chemistry and biochemistry due to its unique structural properties and biological activities. The presence of the trifluoromethyl group significantly influences its lipophilicity and interaction with biological targets, making it a valuable compound in various research applications.

Chemical Structure and Properties

- Chemical Formula : C4H6ClF3N

- Molecular Weight : 157.54 g/mol

- CAS Number : 1310680-29-5

The compound features a chiral center at the third carbon position, which is critical for its biological activity. The trifluoromethyl group enhances its stability and alters its hydrophobicity compared to non-fluorinated analogs.

The mechanism by which (3R)-3-amino-4,4,4-trifluorobutanoic acid exerts its biological effects involves:

- Enzyme Interaction : The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes and interact with enzymes or receptors. This can lead to modulation of enzyme activity, influencing various biochemical pathways.

- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, further stabilizing interactions and potentially altering protein conformation and function.

Biological Activities

Research has indicated several key biological activities associated with this compound:

1. Enzyme Inhibition

Studies show that this compound can inhibit specific enzymes, which may be beneficial in therapeutic applications. For example, it has been investigated for its role in inhibiting proteases and other enzymes critical in disease processes.

2. Antimicrobial Properties

Fluorinated compounds have demonstrated antimicrobial effects. The unique electronic properties of (3R)-3-amino-4,4,4-trifluorobutanoic acid may enhance its ability to disrupt bacterial membranes or inhibit microbial growth.

3. Neurotransmitter Modulation

There is emerging evidence that this compound may influence neurotransmitter systems. Its structural similarities to naturally occurring amino acids suggest potential roles as modulators of neurotransmitter receptors .

Research Findings and Case Studies

Several studies have highlighted the biological relevance of (3R)-3-amino-4,4,4-trifluorobutanoic acid:

Applications in Medicine and Industry

The unique properties of this compound make it a candidate for various applications:

- Therapeutic Agents : Ongoing research is exploring its potential as a therapeutic agent in treating diseases such as cancer and viral infections.

- Material Science : Used in the development of novel materials with unique properties due to its fluorinated structure.

Q & A

What are the optimal synthetic methodologies for achieving high enantiomeric purity in (3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride?

Answer:

Enantioselective synthesis can be achieved via biomimetic transamination of trifluorinated β-keto esters using chiral amines (e.g., (R)-1-phenylethylamine) to induce stereochemical control. The reaction is monitored by chiral HPLC to verify enantiomeric excess (ee >99%). Recrystallization with resolving agents like (R)-1-phenylethylammonium salts further enhances purity . Key steps include:

- Stereochemical control : Use of enantiopure amines to direct asymmetric induction.

- Analytical validation : Optical rotation ([α]D) measurements and ¹⁹F NMR to confirm configuration and purity .

How can researchers resolve discrepancies between observed and calculated elemental analysis data for this compound?

Answer:

Discrepancies often arise from hygroscopicity or residual solvents. Mitigation strategies include:

- Purification : Repeated recrystallization from anhydrous ethanol/water mixtures.

- Drying : Vacuum drying at 60°C for 24 hours to remove adsorbed moisture.

- Cross-validation : Augment elemental analysis with high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm molecular integrity .

What spectroscopic techniques are most effective for characterizing the trifluoromethyl group and chiral center?

Answer:

- ¹⁹F NMR : Directly probes the trifluoromethyl group (δ ≈ -70 ppm, quartets due to coupling with adjacent protons).

- Chiral HPLC : Uses columns like Chiralpak IA to separate enantiomers and quantify ee.

- Optical rotation : Compares [α]D values with literature (e.g., [α]D = +15.1° for (S)-enantiomer in EtOH) .

- X-ray crystallography : Resolves absolute configuration when single crystals are obtainable .

How should researchers address the compound’s hygroscopicity during storage and experimental use?

Answer:

- Storage : In desiccators with P₂O₅ under argon.

- Handling : Use gloveboxes for moisture-sensitive steps.

- Formulation : Convert to stable salts (e.g., hydrochloride) to reduce hygroscopicity. Purity and stability are verified via Karl Fischer titration .

What are common synthetic intermediates, and how are they analyzed for fidelity?

Answer:

- Methyl (R)-4,4,4-trifluoro-3-hydroxybutanoate : A key intermediate characterized by IR (1730 cm⁻¹ for ester carbonyl) and ¹H NMR (δ 3.7 ppm for methoxy group).

- Monitoring : Thin-layer chromatography (TLC, Rf ~0.5 in ethyl acetate/hexane) and GC-MS to track reaction progress .

What advanced strategies exist for resolving enantiomeric mixtures of this compound?

Answer:

- Kinetic resolution : Use enzymes like lipases to selectively hydrolyze one enantiomer.

- Dynamic kinetic resolution (DKR) : Combines racemization catalysts (e.g., Shvo’s catalyst) with enzymatic resolution for high yields.

- Chiral derivatization : Form diastereomers with Marfey’s reagent for LC-MS analysis .

How can researchers validate the absence of process-related impurities (e.g., diastereomers, residual solvents)?

Answer:

- HPLC-DAD/ELSD : Detect diastereomers at 254 nm (C18 column, 0.1% TFA in water/acetonitrile gradient).

- Headspace GC-MS : Identify residual solvents (e.g., ethanol, DMF) to comply with ICH Q3C guidelines.

- Limit tests : Use spiked samples to establish detection thresholds .

What computational tools assist in predicting the compound’s physicochemical properties?

Answer:

- Molecular modeling : Software like Gaussian 09 calculates logP (predicted ~0.8) and pKa (carboxyl: ~2.3; amine: ~9.1).

- Density Functional Theory (DFT) : Models hydrogen-bonding interactions with solvents to optimize crystallization conditions .

How to troubleshoot unexpected splitting patterns in ¹H NMR spectra?

Answer:

- Trifluoromethyl coupling : The CF₃ group splits adjacent protons into quartets (J ~10 Hz). Use ¹H-¹⁹F HMBC to confirm through-space coupling.

- Solvent effects : Deuterated DMSO may cause peak broadening; switch to CDCl₃ for sharper signals .

What are the best practices for scaling up synthesis while maintaining enantiomeric purity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.